molecular formula C2H2ClO2- B1199739 Chloroacetate CAS No. 14526-03-5

Chloroacetate

Cat. No.: B1199739
CAS No.: 14526-03-5
M. Wt: 93.49 g/mol
InChI Key: FOCAUTSVDIKZOP-UHFFFAOYSA-M
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Description

Chloroacetate is a haloacetate(1-) resulting from the deprotonation of the carboxy group of chloroacetic acid. It derives from an acetate. It is a conjugate base of a chloroacetic acid.

Properties

CAS No.

14526-03-5

Molecular Formula

C2H2ClO2-

Molecular Weight

93.49 g/mol

IUPAC Name

2-chloroacetate

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

InChI Key

FOCAUTSVDIKZOP-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])Cl

Canonical SMILES

C(C(=O)[O-])Cl

Key on ui other cas no.

14526-03-5

Synonyms

Acetocaustin
chloroacetate
chloroacetic acid
chloroacetic acid, aluminum salt
chloroacetic acid, ammonium (2:1) salt
chloroacetic acid, ammonium salt
chloroacetic acid, calcium (3:1) salt
chloroacetic acid, calcium salt
chloroacetic acid, potassium (2:1) salt
chloroacetic acid, potassium salt
chloroacetic acid, silver salt
chloroacetic acid, sodium (2:1) salt
chloroacetic acid, sodium (5:2) salt
chloroacetic acid, sodium salt
monochloroacetic acid
SODIUM CHLOROACETATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of the preceding paragraph react 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, 4-oxide with chloroacetic anhydride to produce 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one, chloroacetate.
Name
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroacetate
Reactant of Route 2
Reactant of Route 2
Chloroacetate
Reactant of Route 3
Chloroacetate
Reactant of Route 4
Chloroacetate
Reactant of Route 5
Chloroacetate
Reactant of Route 6
Reactant of Route 6
Chloroacetate

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